molecular formula C17H15BrN6O B2652007 2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199062-57-0

2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Katalognummer: B2652007
CAS-Nummer: 2199062-57-0
Molekulargewicht: 399.252
InChI-Schlüssel: PQAUEJHMJLLYLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a pyridin-3-yl group at position 6 and an azetidine ring at position 2.

Eigenschaften

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN6O/c18-14-7-20-17(21-8-14)23-9-12(10-23)11-24-16(25)4-3-15(22-24)13-2-1-5-19-6-13/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAUEJHMJLLYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)CN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C14H16BrN6OC_{14}H_{16}BrN_{6}O with a molecular weight of 383.22 g/mol. The compound features a complex structure that includes a pyridazine core, azetidine ring, and bromopyrimidine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC14H16BrN6O
Molecular Weight383.22 g/mol
CAS Number2640969-07-7

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating infections due to its structural resemblance to known antimicrobial agents.

  • In Vitro Studies : Initial in vitro studies indicate that derivatives of the compound may possess significant antibacterial properties, particularly against Gram-negative bacteria.
  • Cytotoxicity : Preliminary cytotoxicity assays reveal that while the compound exhibits antimicrobial effects, it maintains a favorable safety profile with low toxicity to mammalian cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Bromine Substitution : The presence of bromine in the pyrimidine ring enhances lipophilicity, potentially increasing cell membrane permeability.
  • Azetidine Ring Influence : The azetidine moiety may play a role in binding affinity to bacterial targets, enhancing antimicrobial efficacy.

Case Studies

Several case studies involving similar compounds provide insights into the potential applications of this compound:

  • Study on Pyridazinones : A study evaluated various pyridazinone derivatives for their antimicrobial properties and found that modifications at the 6-position significantly enhanced activity against resistant strains .
  • Brominated Compounds : Research on brominated heterocycles indicated improved bioactivity profiles compared to their non-brominated counterparts, suggesting the importance of halogenation in drug design .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

A closely related compound, 2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one (CAS: 2202378-50-3), differs only in the substitution of bromine with fluorine at position 5 of the pyrimidine ring. Key distinctions include:

  • Synthetic Accessibility : Fluorine is easier to introduce via nucleophilic aromatic substitution than bromine, which may require harsher conditions or metal catalysis.
Table 1: Halogen-Substituted Analogs
Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Feature
2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one Br C17H15BrN6O 338.34 Strong electron withdrawal
2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one F C17H15FN6O ~315 (estimated) Mild electron withdrawal

Heteroaryl-Substituted Analogs

The compound 2-(pyridin-2-yl)methyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one (CAS: 899989-44-7) replaces the pyridin-3-yl group with a thiophen-2-yl moiety and modifies the azetidine-pyrimidine side chain to a simpler pyridin-2-ylmethyl group. Key differences include:

  • Aromaticity and Solubility : Thiophene’s sulfur atom introduces polarizability but reduces solubility compared to pyridine’s nitrogen.
Table 2: Heteroaryl-Substituted Analogs
Compound Name Core Substituent Side Chain Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound (Br-substituted) Pyridin-3-yl Azetidine-5-bromopyrimidine C17H15BrN6O 338.34 Kinase-targeting potential
2-(Pyridin-2-yl)methyl-6-(thiophen-2-yl)-dihydropyridazinone Thiophen-2-yl Pyridin-2-ylmethyl C14H11N3OS 269.32 Simplified structure, lower MW

Other Related Structures

  • 2-(3-Fluorophenyl)-5-{[1-(3-fluorophenyl)-5-(3-hydroxypropoxy)-6-oxo-1,6-dihydropyridazin-4-yl] disulfide}-4-(3-hydroxypropoxy)-2,3-dihydropyridazin-3-one (Enamine Ltd, 2021): This compound incorporates disulfide linkages and fluorophenyl groups, diverging significantly in both substituent complexity and redox-sensitive properties .

Structural Implications and Trends

  • Heteroaryl Diversity : Pyridine/thiophene substitutions modulate electronic properties and solubility, impacting target engagement.
  • Side-Chain Complexity : The azetidine-pyrimidine side chain in the target compound is a distinguishing feature for selective kinase inhibition, absent in simpler analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how is reaction progress monitored?

  • Methodology : Synthesis typically involves sequential coupling reactions. For example, the azetidine ring (1-(5-bromopyrimidin-2-yl)azetidine) is synthesized via nucleophilic substitution between 5-bromo-2-chloropyrimidine and azetidine-3-methanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The pyridin-3-yl group is introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and LC-MS to confirm intermediate formation.

Q. Which analytical techniques are critical for structural confirmation?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments, focusing on the dihydropyridazinone (δ 6.8–7.2 ppm) and azetidine (δ 3.5–4.5 ppm) regions. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) confirms spatial arrangement, particularly the orientation of the pyridinyl and pyrimidinyl groups .
  • HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 428.05) .

Advanced Research Questions

Q. How can conflicting NMR data for azetidine ring protons be resolved?

  • Methodology : Azetidine protons often exhibit complex splitting due to restricted rotation. Use variable-temperature NMR (VT-NMR) to assess dynamic effects. For example, cooling to −20°C in DMSO-d₆ may resolve splitting patterns. Alternatively, employ DFT calculations (e.g., Gaussian 16) to simulate spectra and assign signals .

Q. What strategies mitigate competing side reactions during pyridinyl-pyrimidinyl coupling?

  • Methodology :

  • Catalyst optimization : Replace Pd(PPh₃)₄ with XPhos Pd G2 to enhance selectivity for the pyridinyl group .
  • Solvent control : Use degassed THF/H₂O (3:1) to minimize oxidative byproducts.
  • Temperature modulation : Conduct reactions at 60°C (instead of reflux) to suppress undesired bromine displacement .

Q. How do researchers address discrepancies in biological activity data across assays?

  • Methodology :

  • Buffer standardization : Prepare ammonium acetate buffer (pH 6.5) to ensure consistent ionic strength in kinase inhibition assays .
  • Control for solvolysis : Pre-treat the compound with DTT to reduce disulfide formation in cellular assays.
  • Statistical validation : Use ANOVA to compare IC₅₀ values across replicates, accounting for batch-to-batch variability in compound purity .

Q. What are the challenges in quantifying trace impurities, and how are they addressed?

  • Methodology :

  • HPLC-DAD : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of acetonitrile/0.1% TFA to separate impurities (e.g., unreacted 5-bromopyrimidine).
  • LC-MS/MS : Quantify low-abundance degradants (e.g., hydrolyzed dihydropyridazinone) via MRM transitions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.